![molecular formula C7H9BrS B3257761 2-Bromo-5-isopropylthiophene CAS No. 29488-23-1](/img/structure/B3257761.png)
2-Bromo-5-isopropylthiophene
Overview
Description
2-Bromo-5-isopropylthiophene, also known as BITP, is a chemical compound used in various scientific research applications. It is a heterocyclic organic compound that contains a five-membered thiophene ring and a bromine atom attached to it. BITP is synthesized using a simple and efficient method, making it a popular choice for researchers.
Scientific Research Applications
Polymer Synthesis
2-Bromo-5-isopropylthiophene plays a crucial role in the polymerization processes. For instance, its derivative 2-bromo-3-hexyl-5-iodothiophene was used in the synthesis of poly(3-hexylthiophene) (HT-P3HT) with a very low polydispersity, indicating its potential in producing high-quality polymers (Miyakoshi, Yokoyama, & Yokozawa, 2004). This is further supported by the synthesis of head-to-tail coupled poly(3-alkylthiophenes) via the GRIM method, demonstrating the compound's utility in creating regioregular polymers (Loewe, Ewbank, Liu, Zhai, & Mccullough, 2001).
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-isopropylthiophene derivatives have shown potential. For example, the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene revealed significant electronic effects on the properties of the new products, suggesting their relevance in pharmacological contexts (Ikram et al., 2015).
Biological Activities
The biological activity of 2-Bromo-5-isopropylthiophene derivatives has been a subject of study. For instance, synthesized 2,5-bisarylthiophenes were screened for their antibacterial activity against Escherichia coli, indicating the compound's potential in antimicrobial applications (Rasool et al., 2016).
properties
IUPAC Name |
2-bromo-5-propan-2-ylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIJGRYTRTFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-bromo-5-(1-methylethyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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